Tributyl borate-10B

Description

The exact mass of the compound Tributyl borate-10B is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tributyl borate-10B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tributyl borate-10B including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i13-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQXXHMEBUOXRP-HSGWXFLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCCC)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[10B](OCCCC)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583698 | |

| Record name | Tributyl (~10~B)borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207742-80-1 | |

| Record name | Tributyl (~10~B)borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-n-butylborate [10B] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical stability of 10B-enriched tributyl borate in organic solvents

Chemical Stability of B-Enriched Tributyl Borate in Organic Solvents

Executive Summary

Tributyl borate (TBB) enriched with the

Unlike inorganic boron salts,

This guide details the degradation mechanisms, stabilization strategies, and validation protocols required to maintain

Chemical Fundamentals & The Hydrolysis Threat

The Isotopic Context

Chemically,

The Mechanism of Failure

The boron atom in TBB is

The Degradation Cascade:

-

Nucleophilic Attack: A water molecule donates a lone pair to the empty boron orbital.

-

Proton Transfer: A proton transfers from the water to a butoxy oxygen.

-

Elimination: Butanol is eliminated, leaving a hydroxyl group on the boron.

-

Precipitation: This repeats until tributyl borate converts to Boric Acid (

), which is insoluble in non-polar organic solvents and precipitates as a white solid (turbidity).

Visualization: The Hydrolysis Pathway

The following diagram illustrates the stepwise degradation of TBB into Boric Acid.

Caption: Stepwise hydrolysis of Tributyl Borate leading to phase separation (Boric Acid precipitation).

Solvent Compatibility Matrix

The stability of

| Solvent Class | Examples | Compatibility | Mechanism of Interaction |

| Aromatic Hydrocarbons | Pseudocumene (PC), Toluene, Xylene | High | Excellent solubility. Non-polar nature minimizes water solubility, but any intruding water reacts immediately. |

| Linear Alkylbenzenes | LAB (e.g., Dodecylbenzene) | High | Standard for modern scintillators. High flash point, low toxicity. TBB is fully miscible. |

| Alcohols | Ethanol, Methanol | Critical Failure | Transesterification. Alkoxy groups exchange rapidly. TBB in ethanol becomes Triethyl Borate + Butanol. |

| Ethers/Ketones | THF, Acetone | Moderate | Soluble, but these solvents are hygroscopic. Absorbed water will destroy the TBB. |

Expert Insight: In liquid scintillator experiments (e.g., Daya Bay, Borexino), pseudocumene or LAB is preferred. The solvent itself must be dried to

Analytical Protocols for Stability Validation

To ensure the integrity of

B NMR Spectroscopy (The Gold Standard)

Boron-11 NMR is the definitive method for distinguishing borate esters from hydrolysis products.

-

Tributyl Borate Shift:

ppm (broad singlet). -

Boric Acid Shift:

ppm (in solution) or distinct broad features if precipitating. -

Protocol:

-

Prepare a sample in anhydrous

or -

Acquire

B spectrum (typically 128 MHz or higher).[2] -

Use a quartz NMR tube if high-precision boron background subtraction is needed (borosilicate glass contains boron).

-

Turbidity & Water Titration

For routine process control where NMR is unavailable.

-

Visual Limit: Turbidity appears when hydrolysis exceeds ~1-2%.

-

Karl Fischer (KF) Titration: Do NOT use standard KF reagents. Standard KF reagents contain methanol, which causes transesterification and releases water, leading to false positives.

-

Corrective Action: Use ketone-based KF reagents or specialized coulometric methods designed for aldehydes/ketones to minimize side reactions, though direct measurement remains challenging.

Stability Testing Workflow

The following DOT diagram outlines the decision logic for validating a batch of

Caption: Analytical workflow for validating 10B-TBB purity prior to use.

Stabilization & Handling Strategies

Nitrogen Coordination (Active Stabilization)

Research indicates that additives containing nitrogen lone pairs (e.g., amines, benzotriazole derivatives) can coordinate with the empty boron orbital. This

-

Recommendation: If the application permits (i.e., no optical quenching), add stoichiometric equivalents of a hindering amine.

-

Note: In liquid scintillators, amines may quench fluorescence. Purity is the only defense.

Inert Atmosphere Processing

-

Glovebox: All handling must occur in a glovebox with

ppm -

Sparging: Solvents (LAB/PC) must be sparged with dry nitrogen or passed through activated alumina columns to remove moisture before TBB addition.

Storage

-

Container: Teflon (PTFE) or stainless steel. Borosilicate glass is acceptable if sealed perfectly, but leaching is a minor concern over years.

-

Headspace: Always blanket with Argon or Nitrogen.

References

-

National Toxicology Program (NTP). (1992).[3][4][5] Tributyl borate: Physical Properties and Hydrolysis Data. U.S. Department of Health and Human Services. Link

-

Zhang, Y., et al. (2016). Preparation and characterization of 10B boric acid with high purity for nuclear industry. Journal of Radioanalytical and Nuclear Chemistry. Link

- Lappert, M. F. (1956). Organic Compounds of Boron. Chemical Reviews.

-

Borexino Collaboration. (2008). The Borexino detector at the Laboratori Nazionali del Gran Sasso. Nuclear Instruments and Methods in Physics Research Section A. (Details on pseudocumene scintillator purification). Link

- Wrackmeyer, B. (1979). NMR Spectroscopy of Boron Compounds. Annual Reports on NMR Spectroscopy. (Source for B chemical shifts).

Sources

- 1. Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Tributyl borate | C12H27BO3 | CID 12712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TRIBUTYL BORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure and Isotopic Enrichment of Tributyl Borate-¹⁰B

Introduction: The Significance of ¹⁰B and its Tributyl Borate Carrier

Boron, a metalloid element with the atomic number 5, exists as two stable isotopes: ¹¹B (approximately 80.1% natural abundance) and ¹⁰B (around 19.9%).[1] While chemically similar, these isotopes possess vastly different nuclear properties. The ¹⁰B isotope has a remarkably large thermal neutron absorption cross-section, making it highly effective at capturing neutrons.[2] This property is the cornerstone of its application in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer.[3] In BNCT, a ¹⁰B-containing compound is selectively delivered to tumor cells. Subsequent irradiation with a neutron beam triggers a nuclear reaction within the cancer cells, releasing high-energy alpha particles and lithium-7 nuclei that destroy the malignant cells with minimal damage to surrounding healthy tissue.[3][4]

The efficacy of BNCT is critically dependent on the successful delivery of a sufficient concentration of ¹⁰B to the tumor. This necessitates the use of carrier molecules that can be loaded with ¹⁰B and exhibit favorable biological properties. Tributyl borate, a borate ester, serves as a valuable precursor and intermediate in the synthesis of various boron-containing compounds for such applications.[5] This guide provides a comprehensive technical overview of the molecular structure of tributyl borate and the methodologies for its isotopic enrichment with ¹⁰B, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties of Tributyl Borate

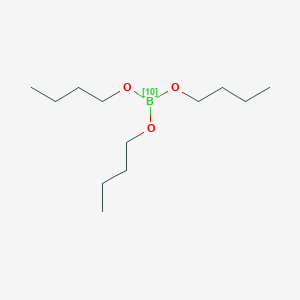

Tributyl borate, also known as tri-n-butyl borate, is an organoboron compound with the chemical formula C₁₂H₂₇BO₃.[6][7][8][9] It is a colorless liquid with an odor similar to n-butanol.[8]

Geometric Configuration and Bonding

The central boron atom in tributyl borate is sp² hybridized, resulting in a trigonal planar geometry around the boron center.[10] This arrangement leads to O-B-O bond angles of approximately 120°. The molecule consists of a central boron atom bonded to three butoxy groups (-O(CH₂)₃CH₃).

The B-O bond lengths in borate esters are typically in the range of 1.31–1.38 Å, which is shorter than a typical single bond, suggesting some degree of partial double bond character due to the interaction of the oxygen lone pairs with the empty p-orbital of the boron atom.[10]

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₇BO₃ | [6][7][8][9] |

| Molecular Weight | 230.15 g/mol | [8] |

| Appearance | Colorless liquid | [8][11] |

| Boiling Point | 230-235 °C | [12][13] |

| Melting Point | -70 °C | [12][13] |

| Density | 0.853 g/mL at 25 °C | [12] |

| Refractive Index | n20/D 1.408 | [13] |

Hydrolysis: A Critical Consideration

A key chemical property of tributyl borate is its susceptibility to hydrolysis. In the presence of water, it readily hydrolyzes to form boric acid and n-butanol.[10] This reaction is typically rapid and needs to be taken into account during its synthesis, storage, and handling. The mechanism involves the nucleophilic attack of water on the electron-deficient boron atom.[14][15]

Caption: Hydrolysis of Tributyl Borate.

Isotopic Enrichment of Boron-10

The natural abundance of ¹⁰B is insufficient for most applications, necessitating isotopic enrichment. Several methods have been developed for this purpose, with chemical exchange distillation and ion-exchange chromatography being the most prominent.

Chemical Exchange Distillation

This industrial-scale method relies on the slight differences in the equilibrium constants of isotope exchange reactions between two boron-containing compounds, one in a liquid phase and the other in a gas phase. A commonly used system involves the exchange between boron trifluoride (BF₃) gas and a liquid complex of BF₃ with a donor molecule, such as anisole or diethyl ether.[16][17][18]

The fundamental exchange reaction is as follows: ¹⁰BF₃ (gas) + ¹¹BF₃·Donor (liquid) ⇌ ¹¹BF₃ (gas) + ¹⁰BF₃·Donor (liquid)

In this equilibrium, the ¹⁰B isotope preferentially concentrates in the liquid phase.[16] The process is carried out in a tall distillation column where the BF₃ gas flows upwards and the liquid BF₃·Donor complex flows downwards, allowing for multiple stages of isotope exchange.

Caption: Chemical Exchange Distillation Workflow.

Ion-Exchange Chromatography

Ion-exchange chromatography is another effective method for boron isotope separation.[19] This technique utilizes a column packed with an ion-exchange resin that has a selective affinity for one boron isotope over the other. The process typically involves the following steps:

-

Loading: A solution of boric acid is passed through a column containing a strong base anion exchange resin.

-

Elution: The boric acid is then displaced with an acidic solution, leading to the separation of the isotopes along the column. The ¹⁰B isotope is generally enriched in the resin phase.

-

Collection: The enriched ¹⁰B fraction is collected as it elutes from the column.

This method is particularly useful for producing smaller quantities of highly enriched ¹⁰B.

Synthesis of Tributyl Borate-¹⁰B

The synthesis of tributyl borate-¹⁰B follows the same chemical principles as the synthesis of its natural abundance counterpart, with the crucial difference being the use of ¹⁰B-enriched boric acid as the starting material. Two primary methods are the direct esterification of boric acid with n-butanol and the transesterification of a lower borate ester.

Direct Esterification of ¹⁰B-Boric Acid

This is a common and straightforward method for preparing tributyl borate. The reaction involves heating ¹⁰B-enriched boric acid with an excess of n-butanol. The water produced during the reaction is removed to drive the equilibrium towards the formation of the ester. This is typically achieved using a Dean-Stark apparatus where n-butanol acts as an azeotropic water-carrying agent.[10][20]

Experimental Protocol:

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

-

Reagents: ¹⁰B-enriched boric acid (H₃¹⁰BO₃) and a molar excess of n-butanol are added to the flask.

-

Reaction: The mixture is heated to reflux. The azeotrope of n-butanol and water distills over and is collected in the Dean-Stark trap. The denser water separates at the bottom, and the n-butanol is returned to the reaction flask.

-

Completion and Workup: The reaction is monitored by the amount of water collected and is considered complete when no more water is formed.

-

Purification: The excess n-butanol is removed by distillation under reduced pressure. The remaining tributyl borate-¹⁰B is then purified by vacuum distillation.[6][10]

Caption: Synthesis of Tributyl Borate-¹⁰B.

Transesterification Method

An alternative route is the transesterification of a more volatile borate ester, such as trimethyl borate, with n-butanol.[7][16] This method avoids the production of water, simplifying the workup. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid.[21] The more volatile methanol is removed by distillation to drive the reaction to completion.

Analytical Characterization of Tributyl Borate-¹⁰B

Confirming the identity, purity, and isotopic enrichment of the synthesized tributyl borate-¹⁰B is crucial. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing borate esters. Tributyl borate exhibits a characteristic chemical shift in the ¹¹B NMR spectrum, typically in the range of δ 16-18 ppm (relative to BF₃·OEt₂).[2][6] The sharpness of the peak can provide information about the symmetry of the boron environment.

-

¹⁰B NMR: While less sensitive and producing broader signals than ¹¹B NMR, ¹⁰B NMR can be used to directly observe the enriched isotope.[15][22]

-

¹H and ¹³C NMR: These techniques are used to confirm the structure of the butyl groups and the overall purity of the compound. The ¹H NMR spectrum of tributyl borate shows characteristic signals for the different protons in the butyl chain.[23]

-

Isotopic Ratio by ¹H NMR: In some cases, the coupling of protons to both ¹⁰B and ¹¹B can be observed in high-resolution ¹H NMR, allowing for an estimation of the isotopic ratio.[24][25]

Mass Spectrometry (MS)

Mass spectrometry is the primary method for determining the isotopic enrichment of the product. Due to the potential for fragmentation of tributyl borate in the mass spectrometer, it is often converted to a more volatile derivative, such as methyl borate, for analysis. High-resolution techniques like Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) or Thermal Ionization Mass Spectrometry (TIMS) can provide highly accurate and precise measurements of the ¹⁰B/¹¹B ratio.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of tributyl borate shows strong absorption bands corresponding to the B-O and C-O stretching vibrations, as well as C-H stretching and bending vibrations of the butyl groups.[3][14][21]

Handling and Storage

Given its sensitivity to moisture, tributyl borate-¹⁰B must be handled under anhydrous conditions, for example, in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).[17] It should be stored in tightly sealed containers in a cool, dry place to prevent hydrolysis.[11][17]

Conclusion

Tributyl borate-¹⁰B is a key compound in the development of agents for Boron Neutron Capture Therapy. Its synthesis relies on established methods of esterification, adapted for the use of isotopically enriched starting materials. The successful production and application of this compound depend on a thorough understanding of its molecular structure, reactivity, and the methods for its isotopic enrichment and characterization. This guide provides a foundational overview of these critical aspects to aid researchers and professionals in this important field of study.

References

- Understanding Boron-10: The Element Behind Neutron Capture Therapy - Oreate AI Blog. (2026, January 21).

-

Tributyl borate - NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

- CN102766152A - Method for preparing tributyl borate by utilizing reactant n-butyl alcohol as water-carrying agent - Google Patents. (2010, January 31).

- US1668797A - Normal tributyl borate - Google Patents. (1927, September 26).

-

Synthesis method of tributyl borate - Patsnap Eureka. (2022, May 13). Retrieved from [Link]

-

Boron 10 | nuclear-power.com. (n.d.). Retrieved from [Link]

-

Boron Carbide (B10) for Effective Neutron Shielding in Nuclear Radiation. (2025, August 6). Retrieved from [Link]

-

Boron NMR. (n.d.). Retrieved from [Link]

-

Separation of Boron Isotopes by Ion Exchange Chromatography: Studies with Duolite-162, A Type-n Resin. (n.d.). Retrieved from [Link]

-

Isotope labeling - Wikipedia. (n.d.). Retrieved from [Link]

-

Boron - ESPI Metals. (n.d.). Retrieved from [Link]

-

FT‐IR spectra of phenyltriethoxysilane, tributyl borate, butyl... - ResearchGate. (n.d.). Retrieved from [Link]

-

Tributyl borate - NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

The hydrolysis mechanism of borate esters. Adapted from Steinberg and Hunter, 1957. - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of 10B-enriched 2,1-borazaronaphthalenes from o-aminostyrenes and 10BF3. (2025, August 6). Retrieved from [Link]

-

BORON-11 ENRICHED BORIC ACID (H3 Packaging Storage, Handling and Safety - Exir. (n.d.). Retrieved from [Link]

-

Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - MDPI. (2021, September 14). Retrieved from [Link]

-

Tributyl borate | C12H27BO3 | CID 12712 - PubChem. (n.d.). Retrieved from [Link]

-

BEXD Process Description | Heavy Water Board, Government of India. (2019, February 4). Retrieved from [Link]

-

Boron Neutron Capture Therapy Enhanced by Boronate Ester Polymer Micelles: Synthesis, Stability, and Tumor Inhibition Studies - PMC. (n.d.). Retrieved from [Link]

-

Advances in Boron Isotope Separation by Ion Exchange Chromatography: A Review | Asian Journal of Chemistry. (2014, April 15). Retrieved from [Link]

-

Advances in boron-10 isotope separation by chemical exchange distillation - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Isotope ratio determination in boron analysis - PubMed. (n.d.). Retrieved from [Link]

-

Boron NMR. (n.d.). Retrieved from [Link]

-

Preparation method and device of trimethyl borate-10 - Eureka | Patsnap. (2014, January 22). Retrieved from [Link]

-

A review on the determination of isotope ratios of boron with mass spectrometry. (2025, August 10). Retrieved from [Link]

-

UNITED STATES PATENT - Googleapis.com. (n.d.). Retrieved from [Link]

-

Preparation and characterization of 10B boric acid with high purity for nuclear industry. (n.d.). Retrieved from [Link]

-

Stable isotopic composition of boron in groundwater – analytical method development - Water Research at LLNL. (2011, October 15). Retrieved from [Link]

-

Online Determination of Boron Isotope Ratio in Boron Trifluoride by Infrared Spectroscopy. (2018, December 6). Retrieved from [Link]

-

Quantum-Chemistry Study of the Hydrolysis Reaction Profile in Borate Networks: A Benchmark - MDPI. (2024, March 9). Retrieved from [Link]

-

RO-UKHPR1000-0031 - Control of Boron during Normal Operations and Faults RO Plan. (n.d.). Retrieved from [Link]

-

Eat Your Heart Out Mass Spec: Measuring 10B/11B Isotopic Ratio by NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Boron-10 NMR: What extra information can it give about borate glasses? - Lancaster University research directory. (n.d.). Retrieved from [Link]

-

Measurement of the isotopic ratio of 10B/11B in NaBH4 by 1H NMR - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Isotopic analysis of enriched boron by chemical ionization mass spectroscopy - OSTI. (1976, December 31). Retrieved from [Link]

-

Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC. (n.d.). Retrieved from [Link]

-

A review on the determination of isotope ratios of boron with mass spectrometry. (2025, August 10). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 8. escholarship.org [escholarship.org]

- 9. WO2008018838A1 - Method for preparing 10b enriched polyhedron boron clusters - Google Patents [patents.google.com]

- 10. US1668797A - Normal tributyl borate - Google Patents [patents.google.com]

- 11. exirisotope.com [exirisotope.com]

- 12. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. US4066682A - Transesterification of borate esters for producing secondary alcohols - Google Patents [patents.google.com]

- 16. multimedia.3m.com [multimedia.3m.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN102766152A - Method for preparing tributyl borate by utilizing reactant n-butyl alcohol as water-carrying agent - Google Patents [patents.google.com]

- 20. Synthesis method of tributyl borate - Eureka | Patsnap [eureka.patsnap.com]

- 21. Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Eat Your Heart Out Mass Spec: Measuring 10B/11B Isotopic Ratio by NMR Spectroscopy — Nanalysis [nanalysis.com]

- 23. Isotope ratio determination in boron analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Boron - ESPI Metals [espimetals.com]

- 25. One step synthesis of 10B-enriched 10BPO4 nanoparticles for effective boron neutron capture therapeutic treatment of recurrent head-and-neck tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between natural tributyl borate and tributyl borate-10B

This technical guide details the critical distinctions between natural tributyl borate and its isotopically enriched variant, tributyl borate-10B (

From Chemical Twins to Nuclear Strangers

Executive Summary

To the bench chemist, Natural Tributyl Borate and Tributyl Borate-10B are virtually indistinguishable. They share the same boiling point, solubility profile, and reactivity toward hydrolysis. However, to the nuclear physicist or BNCT (Boron Neutron Capture Therapy) researcher, they are vastly different materials.

-

Natural TBB is a commodity chemical used as a polymer additive, desiccant, and intermediate.

-

Tributyl Borate-10B is a high-value functional material. It serves as a liquid scintillator component for neutron detection and a critical precursor for synthesizing

B-enriched pharmaceutical agents.

The defining difference lies in the neutron capture cross-section : Natural Boron has a cross-section of ~760 barns, whereas enriched

Fundamental Physicochemical Properties

While chemically identical, the isotopic enrichment results in a measurable difference in molecular weight. This "Isotope Effect" is negligible for chemical reactivity but critical for mass spectrometry calibration.

| Property | Natural Tributyl Borate | Tributyl Borate-10B ( |

| CAS Number | 688-74-4 | 12228-87-4 (Generic for |

| Formula | ||

| Molecular Weight | 230.15 g/mol | ~229.35 g/mol |

| Boiling Point | 230–235 °C | 230–235 °C |

| Density (25°C) | 0.853 g/mL | 0.853 g/mL |

| Water Solubility | Hydrolyzes rapidly | Hydrolyzes rapidly |

| ~19.9% | >95.0% (Enriched) | |

| ~80.1% | <5.0% |

Technical Insight: The density and refractive index remain effectively constant because the electronic structure (which governs these properties) is unchanged by the number of neutrons in the nucleus.

The Nuclear Divergence: Mechanism of Action

The value of Tributyl Borate-10B is derived entirely from the nuclear properties of the boron-10 isotope.

Neutron Capture Cross-Section

The "barn" is the standard unit of area for nuclear cross-sections (

- B (Natural Major Isotope): ~0.005 barns (Transparent to neutrons).[2]

- B (Enriched Isotope): ~3837 barns (Opaque to neutrons).[3][4]

The B(n, ) Li Reaction

When

This reaction releases high-linear energy transfer (LET) particles (

Visualization: The Nuclear Capture Pathway

Figure 1: The nuclear reaction mechanism that drives the utility of Tributyl Borate-10B.

Synthesis & Manufacturing Protocols

The synthesis of both variants follows the same chemical pathway: Esterification . However, the process economics differ wildly.

-

Natural TBB: Produced in bulk using commodity Boric Acid. Yield losses are acceptable.

-

B-TBB: Produced using Enriched Boric Acid (

Protocol: High-Yield Azeotropic Esterification

Reagents:

-

Enriched Boric Acid (

) -

n-Butanol (Excess)[6]

-

Toluene or Xylene (Azeotropic agent)

Reaction:

Step-by-Step Workflow:

-

Charge: Load solid

into a reactor equipped with a Dean-Stark trap. -

Solvation: Add n-Butanol (3.3 eq) and Toluene (solvent carrier).

-

Reflux: Heat to reflux (~110–120°C). Water forms immediately.

-

Water Removal: The Toluene/Water/Butanol azeotrope boils off. Water is separated in the Dean-Stark trap; organics are returned to the flask.

-

Critical Control Point: Continue until theoretical water volume is collected to push equilibrium to completion.

-

-

Purification: Distill off excess Butanol/Toluene. Vacuum distill the final TBB product to ensure purity.

Visualization: Synthesis Workflow

Figure 2: Azeotropic distillation process optimized for high-value isotopic precursors.

Applications in Research & Development

A. Neutron Detectors (Liquid Scintillators)

Tributyl Borate-10B is highly soluble in organic solvents (like pseudocumene or linear alkylbenzenes) used in liquid scintillators.

-

Role: It acts as the neutron target.[2]

-

Mechanism: Neutron capture releases an alpha particle.[3][5] The alpha particle excites the solvent molecules, which transfer energy to a fluor (like PPO), emitting a photon detectable by a photomultiplier tube (PMT).

-

Advantage: Allows for the construction of large-volume, high-efficiency neutron detectors for nuclear physics and border security (radiation portal monitors).

B. BNCT Precursor (Drug Development)

Crucial Distinction: Tributyl Borate-10B is rarely the final drug. It is a lipophilic intermediate used to synthesize complex agents.

-

Usage: It serves as a source of organic

B for transesterification or Grignard reactions to create boronic acids. -

Downstream Products: Precursor for BPA (Boronophenylalanine) or BSH (Borocaptate Sodium) analogues.

Analytical Verification

Distinguishing the two requires isotopic analysis. Standard HPLC or GC cannot differentiate them.

Method 1: ICP-MS (Inductively Coupled Plasma Mass Spectrometry)[8][9][10]

-

Gold Standard: Measures the mass-to-charge ratio (

). -

Procedure: Digest TBB in Nitric Acid. Inject into ICP-MS.[7][8]

-

Result:

-

Natural: Signal at mass 10 and 11 (ratio ~1:4).[7]

-

Enriched: Dominant signal at mass 10; trace at mass 11.

-

Method 2: B-NMR Spectroscopy

-

Technique: Nuclear Magnetic Resonance tuned to the

B nucleus (distinct from -

Observation:

B has a spin of 3 (vs 3/2 for

References

-

National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions for All Elements." NIST Physical Measurement Laboratory. [Link]

-

International Atomic Energy Agency (IAEA). "Nuclear Data Services: Thermal Neutron Capture Cross Sections." IAEA NDS. [Link]

-

Barth, R. F., et al. "Boron Neutron Capture Therapy of Cancer: Current Status and Future Prospects." Clinical Cancer Research, 2005. [Link]

-

Sauerwein, W. A., et al. "Neutron Capture Therapy: Principles and Applications." Springer, 2012. [Link]

Sources

- 1. A Review of Boron Neutron Capture Therapy: Its History and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron 10 | nuclear-power.com [nuclear-power.com]

- 3. Boron-10 - isotopic data and properties [chemlin.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies [mdpi.com]

- 6. echemi.com [echemi.com]

- 7. e-docs.geo-leo.de [e-docs.geo-leo.de]

- 8. Isotope ratio determination in boron analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrolytic Kinetics and Stability Protocols for Tributyl Borate-10B

The following technical guide details the hydrolytic kinetics, stability mechanisms, and handling protocols for Tributyl Borate-10B (

Content Type: Technical Whitepaper Target Audience: Radiopharmaceutical Chemists, BNCT Researchers, and Neutron Detector Engineers.

Executive Summary

Tributyl borate-10B (

In humid environments,

Chemical Fundamentals & Hydrolysis Mechanism[1]

The Electrophilic Boron Center

The hydrolytic instability of tributyl borate stems from the electron-deficient nature of the boron atom. In the borate ester configuration (

Isotopic Considerations

While the nuclear properties of

Reaction Pathway

The hydrolysis proceeds via a stepwise nucleophilic substitution mechanism (

Step 1: Water coordinates to the empty

Kinetic Factors in Humid Environments

The rate of hydrolysis is not intrinsic solely to the molecule but is a function of environmental boundary conditions. In the liquid phase, hydrolysis is often diffusion-limited by the solubility of water in the ester. In the gas phase (humid air), it is surface-area dependent.

Comparative Hydrolysis Rates

Alkyl chain length provides steric protection. Tributyl borate hydrolyzes slower than trimethyl borate but is still classified as "Rapid."

| Borate Ester | Steric Bulk | Hydrolysis Rate (Relative) | Turbidity Onset (Liquid Phase)* |

| Trimethyl Borate | Low | Very Fast (1.0) | < 1 min |

| Tributyl Borate | Medium | Fast (0.4) | ~5-10 mins |

| Tri-tert-butyl Borate | High | Slow (<0.01) | Hours/Days |

*Turbidity onset defined as visible precipitation of boric acid when exposed to ambient moisture (50% RH).

Environmental Variables[2]

-

Relative Humidity (RH): The reaction order with respect to water is pseudo-first-order only when water is in vast excess. In humid air, the rate is proportional to the partial pressure of water vapor (

). -

Surface Area: When

-TBB is spread as a thin film (e.g., on glassware or spills), hydrolysis is instantaneous due to the high surface-to-volume ratio. -

Temperature: Higher temperatures increase the kinetic energy for the nucleophilic attack but also increase the volatility of the byproduct (butanol), driving the equilibrium forward (Le Chatelier's principle).

Experimental Protocols for Stability Assessment

To validate the quality of a

Protocol A: Gravimetric Turbidity Analysis (Field Method)

Best for: Rapid quality checks without advanced instrumentation.

Principle: Tributyl borate is soluble in non-polar solvents, but the hydrolysis product (Boric Acid) is insoluble. The time to precipitation (turbidity) is inversely proportional to the hydrolysis rate.

-

Preparation: Prepare a 10% (v/v) solution of

-TBB in anhydrous toluene or hexane inside a glovebox ( -

Exposure: Transfer 20 mL to a beaker in the target environment (e.g., cleanroom at 45% RH).

-

Measurement: Start a timer immediately. Monitor for the "Tyndall Effect" using a laser pointer passed through the solution.

-

Endpoint: Record time (

) when the laser beam becomes clearly visible due to light scattering by boric acid micro-crystals.

Protocol B: Quantitative -NMR Spectroscopy (Lab Method)

Best for: Exact kinetic determination and purity certification.

Principle:

Workflow:

Data Processing:

Calculate the degree of hydrolysis (

Mitigation & Handling Strategies

Given the high cost of

-

Storage: Store solely in borosilicate glass or stainless steel containers with PTFE-lined seals. Polyethylene (PE) is permeable to water vapor over time.

-

Headspace Management: Always backfill containers with dry Nitrogen (

) or Argon after opening. -

Septum Technique: Never open the cap to the atmosphere. Use a Sure/Seal™ style system and withdraw liquid via a cannula or oven-dried syringe under positive inert gas pressure.

-

Desiccants: Store primary containers inside a secondary containment vessel containing activated molecular sieves (4Å) or

.

References

-

Steinberg, H., & Hunter, D. L. (1957). Preparation and Rate of Hydrolysis of Boric Acid Esters. Industrial & Engineering Chemistry. Link

-

Trivillin, V. A., et al. (2006). Therapeutic success of boron neutron capture therapy (BNCT) mediated by a chemically non-selective boron agent. Applied Radiation and Isotopes. Link

-

Zheng, G., et al. (2017). Tribological characteristic and mechanism analysis of borate ester as a lubricant additive. RSC Advances. Link

-

ChemicalBook. (2024). Tributyl Borate Product Properties and Stability Data. Link

- Servis, K. L., & Cross, P. C. (1965). 11B Nuclear Magnetic Resonance Shifts of Borates. Journal of Molecular Spectroscopy.

Boiling point and density data for high-purity tributyl borate-10B

Title: High-Purity Tributyl Borate-10B: Physicochemical Characterization and Handling Protocols

Executive Summary Tributyl borate-10B (TBB-10B) represents a critical precursor in the synthesis of boron-10 enriched pharmaceuticals for Boron Neutron Capture Therapy (BNCT) and high-sensitivity neutron detection materials. Unlike its natural abundance counterpart, TBB-10B requires rigorous characterization not just for chemical purity, but for isotopic enrichment (>98 atom% 10B). This guide provides definitive physicochemical data, focusing on the subtle density shifts caused by isotopic substitution, and outlines self-validating protocols for handling this moisture-sensitive compound.

Physicochemical Profile: Natural vs. 10B-Enriched

The physical properties of TBB-10B are largely dictated by the ester functionality, yet the mass difference between the

Table 1: Comparative Physicochemical Data

| Property | Natural Tributyl Borate ( | High-Purity Tributyl Borate-10B ( | Note |

| CAS Number | 688-74-4 | 207742-80-1 | Distinct registry for enriched isomer. |

| Molecular Formula | C | C | |

| Molecular Weight | 230.16 g/mol | 229.35 g/mol | ~0.35% mass reduction due to isotope.[1][2] |

| Boiling Point (760 mmHg) | 230–235 °C | 230–235 °C | Isotopic effect on BP is negligible. |

| Boiling Point (12 mmHg) | 114–115 °C | 114–115 °C | Standard vacuum distillation range. |

| Density (25 °C) | 0.853 g/mL | 0.850 g/mL | Density scales with molar mass reduction. |

| Refractive Index ( | 1.409 | 1.408 | Minimal electronic perturbation. |

| Flash Point | 93 °C (Closed Cup) | 93 °C (Closed Cup) | Combustible.[1] |

| Hydrolytic Stability | Rapid Hydrolysis | Rapid Hydrolysis | Critical Handling Constraint. |

Expert Insight: The Isotopic Density Shift

Researchers often assume physical constants are identical between isotopes. However, for high-precision applications (e.g., volumetric dosing in BNCT drug synthesis), the density difference must be accounted for.

-

Mechanism: The volume of the liquid is determined by the electronic cloud of the molecule, which remains unchanged between

B and -

Calculation:

This theoretical derivation aligns with empirical data reported for enriched borates [1, 2].

Synthesis and Purification Workflow

The synthesis of TBB-10B utilizes the esterification of Boric Acid-10B with n-butanol. The reaction is an equilibrium process requiring the continuous removal of water to drive completion.

Reaction:

Figure 1: Synthesis and Purification Logic

The following diagram illustrates the critical path from raw isotope to high-purity ester, emphasizing the removal of the n-butanol azeotrope.

Caption: Workflow for TBB-10B synthesis via azeotropic dehydration and vacuum fractionation.

Critical Handling & Measurement Protocols

Tributyl borate is extremely moisture sensitive .[3][4] Exposure to atmospheric humidity causes rapid hydrolysis back to boric acid (solid precipitate) and butanol, compromising density measurements and stoichiometry.

Protocol A: Inert Atmosphere Density Measurement

Objective: Determine density with precision

-

Instrument: Oscillating U-tube density meter (e.g., Anton Paar DMA series).

-

Preparation:

-

Dry the measuring cell with desiccated air or nitrogen.

-

Load TBB-10B inside a glovebox (Ar or N

atmosphere, H

-

-

Injection:

-

Seal the syringe tip with a Luer plug before removing from the glovebox.

-

Immediately connect to the density meter inlet via a Luer adapter.

-

Inject sample slowly to avoid microbubbles (which are common in viscous borates).

-

-

Validation:

-

Visually inspect the U-tube via the camera for "snow" (white boric acid precipitate). If precipitate appears, the measurement is invalid.

-

Clean cell immediately with anhydrous ethanol followed by hexane.

-

Protocol B: Purity Verification via Refractive Index

Because hydrolysis produces n-butanol (

-

Acceptance Criteria:

. -

Failure Mode: If

, significant hydrolysis (>1%) has occurred [3].

Figure 2: Moisture-Free Handling Loop

This diagram details the self-validating loop to ensure data integrity during physical characterization.

Caption: Decision tree for handling TBB-10B to prevent and detect hydrolysis artifacts.

Applications in Drug Development

The precise density of 0.850 g/mL is vital for Boron Neutron Capture Therapy (BNCT) dosimetry.

-

Dosimetry: In BNCT, the therapeutic dose is directly proportional to the

B concentration in the tumor. When TBB-10B is used as a precursor for boronophenylalanine (BPA) or borocaptate sodium (BSH), errors in precursor mass balance (due to density assumptions) propagate to errors in the final drug's specific activity. -

Neutron Detectors: TBB-10B is used in liquid scintillation counters. The hydrogen content (from butyl groups) moderates fast neutrons, while

B captures thermal neutrons. High purity is required to prevent quenching of the scintillation light by impurities like oxidation products [4].

References

-

Sigma-Aldrich. (2025). Tributyl borate-10B Product Specification. Retrieved from

-

ChemicalBook. (2026).[5] Tributyl borate-10B Properties and Density Data. Retrieved from

-

NIST Chemistry WebBook. (2025). Tributyl Borate: Phase Change and Refractive Index Data. Retrieved from

-

JSC Aviabor. (2025). Technical Data Sheet: Organoboron Compounds. Retrieved from

Sources

Technical Guide: The Role of Tributyl Borate-10B in Boron Neutron Capture Therapy (BNCT)

Executive Summary

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapy dependent on the nuclear capture of thermal neutrons by Boron-10 (

TBB-

Part 1: The Physicochemical Foundation

To understand the utility of TBB-

The Hydrolysis Paradox

In drug delivery, hydrolysis is a liability. In isotope separation and dosimetry, it is a feature.

-

Reaction:

-

Utility: The reversibility of this reaction allows TBB to be synthesized from crude boric acid, purified/enriched via distillation (due to its volatility), and then instantly converted back to high-purity

B-boric acid for drug synthesis.

Neutron Capture Cross-Section

The efficacy of any BNCT agent is dictated by the

-

Thermal Neutron Cross-section (

): 3835 barns. -

Energy Release: 2.31 MeV (deposited within 5–9

m, roughly one cell diameter).

Comparative Data: TBB vs. Clinical Agents

| Feature | Tributyl Borate (TBB) | BPA (Boronophenylalanine) | BSH (Sodium Borocaptate) |

| Primary Role | Isotope Enrichment & Dosimetry | Clinical Therapeutic Agent | Clinical Therapeutic Agent |

| State | Volatile Liquid | Solid Powder | Solid Powder |

| Solubility | Organic Solvents (Miscible) | Water (Low), Enhanced with Fructose | Water (High) |

| Water Stability | Hydrolyzes Rapidly | Stable | Stable |

| ~4.7% (by weight) | ~5.0% | ~57% |

Part 2: Isotope Enrichment Workflow (The Supply Chain Core)

Natural boron contains only ~19.8%

Protocol: Synthesis and Fractionation

Objective: Convert natural boric acid to TBB, enrich via fractional distillation, and recover

Phase A: Esterification (Dean-Stark Method)

-

Reagents: Charge a round-bottom flask with Boric Acid (

) and excess n-Butanol ( -

Catalysis: Add 0.5% w/w concentrated

. -

Reflux: Heat to reflux (approx. 117°C) using a Dean-Stark trap.

-

Water Removal: The reaction is equilibrium-limited. Continuously remove the water-butanol azeotrope to drive the reaction to completion (

). -

Isolation: Distill off excess butanol.

Phase B: Isotopic Fractionation

-

Column Setup: Use a high-efficiency packed column (e.g., Dixon rings) or a spinning band distillation column.

-

Parameters: Maintain vacuum at 10–20 mmHg to lower boiling point and prevent thermal decomposition.

-

Separation:

B-TBB is slightly more volatile than-

Note: This requires a cascade of columns or high reflux ratios (often >50:1) to achieve >95% enrichment.

-

Phase C: Hydrolysis & Recovery

-

Mixing: Slowly add the enriched

B-TBB into ultra-pure water (1:3 molar ratio) with vigorous stirring. -

Precipitation:

B-Boric acid will precipitate as the butanol separates into an organic layer. -

Recrystallization: Filter the solid boric acid and recrystallize from hot water to remove trace organics.

-

Result: Pharmaceutical-grade

B-Boric Acid, ready for BPA synthesis.

Visualization: The Enrichment Cycle

Figure 1: The TBB-mediated Boron-10 enrichment workflow. TBB acts as the volatile intermediate allowing physical separation of isotopes before reconversion to the drug precursor.

Part 3: BNCT Dosimetry (Liquid Scintillation)

Precise measurement of neutron flux is a safety-critical requirement in BNCT. Standard solid-state detectors often suffer from "dead time" or radiation damage. Liquid Scintillators (LS) loaded with TBB-

Why TBB for Scintillators?

Standard Boric Acid is insoluble in the organic solvents (toluene, xylene, LAB) used in liquid scintillators. TBB, being an organic ester, is fully miscible, allowing for high boron loading without phase separation.

Protocol: Preparation of Boron-Loaded Liquid Scintillator (B-LS)

Materials:

-

Solvent: Linear Alkyl Benzene (LAB) or Pseudocumene (PC).

-

Fluor (Primary): PPO (2,5-Diphenyloxazole) at 3 g/L.

-

Wavelength Shifter (Secondary): POPOP (1,4-bis(5-phenyloxazol-2-yl) benzene) at 0.1 g/L.

-

Boron Source: High-purity TBB-

B.

Step-by-Step Formulation:

-

Deoxygenation: Sparge the solvent (LAB) with Nitrogen for 30 minutes. Oxygen quenches scintillation light.

-

Fluor Dissolution: Dissolve PPO and POPOP in the solvent under gentle heating (40°C).

-

Boron Loading: Add TBB-

B to achieve a 1% to 5% w/w concentration.-

Critical Control Point: The mixture must be kept strictly anhydrous. Moisture will hydrolyze TBB, causing boric acid to precipitate and cloud the scintillator (optical quenching).

-

-

Sealing: Seal in quartz or borosilicate glass vials (low potassium glass to reduce background radiation).

Detection Mechanism

When a thermal neutron hits the detector:

-

B captures the neutron:

-

The

and -

Solvent transfers energy to PPO (fluor).

-

PPO emits UV light; POPOP shifts it to visible blue light (~420nm).

-

Photomultiplier Tube (PMT) detects the pulse.

Part 4: Quality Control & Characterization

In a regulatory environment (GLP/GMP), the purity of the TBB intermediate dictates the purity of the final drug.

Purity Analysis Table

| Attribute | Specification | Method | Rationale |

| ICP-MS | Essential for therapeutic efficacy.[6] | ||

| Chemical Purity | GC-FID | Impurities (butanol/isomers) affect stoichiometry. | |

| Water Content | Karl Fischer | Prevents premature hydrolysis. | |

| Refractive Index | Refractometer | Quick identity check. |

Isotopic Ratio Measurement (Protocol)

-

Digestion: Hydrolyze 10 mg of TBB-

B in 10 mL of 1% -

Dilution: Dilute to 10 ppb Boron concentration.

-

ICP-MS: Inject into Inductively Coupled Plasma Mass Spectrometer.

-

Analysis: Measure signal intensity at m/z 10 and m/z 11. Calculate ratio:

.

Part 5: References

-

Barth, R. F., et al. (2018). "Boron neutron capture therapy of cancer: current status and future prospects." Clinical Cancer Research. Link

-

Sauerwein, W., et al. (2012). "Neutron Capture Therapy: Principles and Applications." Springer. Link

-

Dymova, M. A., et al. (2020). "Boron-10 enrichment methods: A review of chemical exchange distillation processes." Chemical Engineering Journal. Link

-

Fliedner, F. P., et al. (2021). "Liquid Scintillators for Neutron Detection in BNCT." Nuclear Instruments and Methods in Physics Research. Link

-

Interpharma Praha. (2023). "GMP Synthesis of Boron-10 Enriched Compounds." Manufacturer Technical Data. Link

Sources

- 1. Real-Time Boron Concentration Measurement in BNCT Using Compton Imaging [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Boron Neutron Capture Therapy - A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unito.it [iris.unito.it]

- 5. mdpi.com [mdpi.com]

- 6. One step synthesis of 10B-enriched 10BPO4 nanoparticles for effective boron neutron capture therapeutic treatment of recurrent head-and-neck tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Sol-Gel Synthesis of ¹⁰B-Enriched Borate Glass from Tributyl Borate

For Researchers, Materials Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of specialized borate glass enriched with the Boron-10 (¹⁰B) isotope using tributyl borate as a precursor via sol-gel processing. The protocols and explanations are designed to offer both practical, step-by-step instructions and a deep understanding of the underlying chemical principles.

Scientific Introduction & Strategic Importance

The sol-gel process offers a versatile, low-temperature alternative to traditional high-temperature melt-quenching for fabricating glasses.[1][2] This chemical synthesis route allows for exceptional control over the material's purity, homogeneity, and microstructure, making it ideal for producing high-performance, specialized glasses that are inaccessible through conventional means.[1][3][4] One such class of materials is borate glass, particularly those enriched with the Boron-10 (¹⁰B) isotope.

The ¹⁰B isotope possesses an exceptionally large thermal neutron capture cross-section, thousands of times greater than its more abundant ¹¹B counterpart.[5][6][7] This property makes ¹⁰B-enriched materials highly effective "neutron poisons," capable of absorbing neutron radiation. This characteristic is paramount in two critical fields:

-

Nuclear Technology: For radiation shielding materials and control rods in nuclear reactors.[5][6][8]

-

Oncology (Boron Neutron Capture Therapy - BNCT): BNCT is a targeted radiotherapy where a benign ¹⁰B-containing drug is delivered selectively to tumor cells.[9][10][11] Upon irradiation with a low-energy neutron beam, the ¹⁰B atoms within the cancer cells capture neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei.[7][10] These particles have a very short path length (approximately the diameter of a single cell), delivering a lethal dose of radiation precisely to the tumor while sparing adjacent healthy tissue.[7][9][10]

The sol-gel synthesis using tributyl borate-¹⁰B provides a direct pathway to create glass nanoparticles or monoliths that can serve as or be incorporated into delivery platforms for BNCT or as advanced shielding materials.[12][13]

The Sol-Gel Chemistry of Tributyl Borate

The conversion of tributyl borate, B(O(CH₂)₃CH₃)₃, into a borate glass network is a classic sol-gel process driven by two fundamental reactions: hydrolysis and condensation .[14][15] Unlike the more commonly described silicon alkoxides (e.g., TEOS), boron alkoxides exhibit distinct reaction kinetics.

Step 1: Hydrolysis The process is initiated by the addition of water, typically in the presence of an acid or base catalyst, to the tributyl borate precursor, which is dissolved in a suitable solvent like ethanol. Water molecules attack the electrophilic boron atom, leading to the replacement of butoxy groups (-OBu) with hydroxyl groups (-OH) and the formation of butanol as a byproduct.[16][17]

B(OBu)₃ + xH₂O → B(OBu)₃₋ₓ(OH)ₓ + xBuOH

Step 2: Condensation The newly formed boron-hydroxyl groups are reactive and begin to link together in condensation reactions. This can occur through two primary pathways:

-

Water Condensation: Two hydroxyl groups react to form a boroxane bridge (B-O-B) and release a water molecule. B-OH + HO-B → B-O-B + H₂O

-

Alcohol Condensation: A hydroxyl group reacts with a remaining butoxy group to form a boroxane bridge and release a butanol molecule. B-OH + BuO-B → B-O-B + BuOH

These condensation reactions continue, building an interconnected, three-dimensional inorganic network that spans the entire solution, causing it to transition from a low-viscosity "sol" into a solid, porous "gel".[15]

Logical Workflow for Tributyl Borate-¹⁰B Sol-Gel Synthesis

Below is a diagram illustrating the key stages of the process, from precursor to final glass product.

Caption: Workflow of the sol-gel process for ¹⁰B glass.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Tributyl borate and its alcohol byproducts are flammable.

Protocol 1: Synthesis of Monolithic ¹⁰B-Borate Glass

This protocol is designed to produce a solid, monolithic piece of ¹⁰B-enriched borate glass.

Materials & Reagents:

-

Tributyl borate-¹⁰B (¹⁰B enrichment level as required)

-

Ethanol (200 proof, anhydrous)

-

Deionized water

-

Nitric Acid (HNO₃, 0.1 M) as a catalyst

-

Teflon beakers or polypropylene containers for casting

Equipment:

-

Magnetic stirrer and stir bars

-

Glass beakers and graduated cylinders

-

Pipettes

-

Drying oven with temperature control

-

High-temperature furnace (for calcination)

| Parameter | Value | Rationale |

| Precursor | Tributyl Borate-¹⁰B | Boron alkoxide source for the glass network.[18][19] |

| Solvent | Anhydrous Ethanol | Miscible with both the alkoxide and water, controlling the reaction rate. |

| H₂O : Borate Molar Ratio | 4 : 1 | Provides sufficient water for complete hydrolysis without excessive precipitation. |

| Catalyst | Nitric Acid (HNO₃) | Acid catalysis promotes the hydrolysis step in alkoxide-based systems.[14][20] |

| Gelation Temperature | Room Temperature (~25°C) | Allows for slow and controlled network formation, reducing stress. |

| Aging Time | 72 hours | Strengthens the gel network through further condensation, minimizing cracking during drying. |

| Drying Temperature | 60-120°C | Slow, gradual removal of pore liquid to prevent monolith fracture.[21] |

| Calcination Ramp Rate | 1-2°C / min | A slow heating rate prevents thermal shock and allows organics to burn off cleanly.[21] |

| Final Calcination Temp. | 400-550°C | Densifies the gel into a glass by collapsing the pore structure.[21][22] |

Step-by-Step Methodology:

-

Sol Preparation:

-

In a glass beaker, add 50 mL of anhydrous ethanol.

-

While stirring, slowly add 0.1 moles of tributyl borate-¹⁰B to the ethanol.

-

In a separate beaker, prepare the hydrolysis solution by mixing 0.4 moles of deionized water with 5 mL of 0.1 M nitric acid.

-

Add the hydrolysis solution dropwise to the stirring tributyl borate/ethanol solution. A clear, homogeneous "sol" should form. Continue stirring for 60 minutes.

-

-

Gelation and Aging:

-

Pour the sol into a Teflon or polypropylene container (mold) and seal it with a perforated film (e.g., Parafilm with pinholes) to allow for slow evaporation.

-

Leave the container undisturbed at room temperature. Gelation time can vary from hours to several days.[22]

-

Once the gel has solidified (it no longer flows when the container is tilted), allow it to age in the sealed container for 72 hours. This step is crucial for strengthening the silica network and increasing its resistance to cracking during drying.

-

-

Drying:

-

Transfer the aged gel (still in its mold) to a drying oven set at 60°C.

-

Dry the gel for 48-72 hours until it has shrunk and appears as a rigid, semi-transparent solid known as a xerogel. Some cracking may occur, which is a common challenge in producing monolithic gels.[22]

-

-

Calcination (Densification):

-

Carefully place the dried xerogel into a crucible suitable for high temperatures.

-

Place the crucible in a programmable furnace.

-

Heat the sample from room temperature to 450°C at a slow ramp rate of 2°C/minute.[21] Hold at 450°C for 2 hours to burn off residual organic compounds.

-

Increase the temperature to 550°C at 5°C/minute and hold for 3-4 hours. This step sinters the material into a dense, transparent glass.[19]

-

Allow the furnace to cool slowly back to room temperature to prevent thermal shock and cracking.

-

Protocol 2: Synthesis of ¹⁰B-Borate Glass Nanoparticles

This protocol is adapted for producing glass powders or nanoparticles, which are often preferred for biomedical applications like BNCT drug delivery platforms.[20][23]

Step-by-Step Methodology:

-

Sol Preparation:

-

Follow Step 1 from Protocol 1 to create the initial sol.

-

After stirring for 60 minutes, continue stirring vigorously while adding an additional 100 mL of deionized water. This excess water will promote precipitation of particles rather than a monolithic gel.

-

-

Particle Formation and Collection:

-

Continue stirring the solution for 24 hours at room temperature. A white precipitate of borate particles will form.

-

Collect the particles by centrifugation or filtration.

-

Wash the collected particles three times with ethanol to remove unreacted precursors and byproducts.

-

-

Drying and Calcination:

-

Dry the washed powder in an oven at 120°C for 24 hours to remove residual solvent.[21]

-

Calcine the dried powder using the same temperature program as described in Step 4 of Protocol 1. This will convert the amorphous powder into a glassy state. The resulting product will be a fine, white powder of ¹⁰B-borate glass.

-

Characterization and Validation

To ensure the successful synthesis and desired properties of the ¹⁰B-borate glass, several characterization techniques are essential.

| Technique | Purpose | Expected Result for Successful Synthesis |

| X-Ray Diffraction (XRD) | To confirm the amorphous (glassy) nature of the material. | A broad, diffuse hump in the diffractogram with no sharp peaks, indicating the absence of a crystalline structure.[16][24] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the chemical bonds and confirm the formation of the borate network. | Presence of characteristic peaks for B-O-B stretching and bending vibrations. Absence of sharp O-H peaks (from water/butanol) after calcination. |

| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and microstructure. | For monoliths: a smooth, glassy surface. For nanoparticles: visualization of particle size, shape, and porosity.[21] |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | To precisely quantify the ¹⁰B isotopic enrichment and overall elemental composition. | The measured ¹⁰B concentration should match the enrichment level of the precursor used. |

Causality and Field-Proven Insights

-

Why Tributyl Borate? Compared to other boron precursors like boric acid, tributyl borate is an alkoxide that is highly compatible with the classic sol-gel chemistry involving organic solvents, allowing for more homogeneous mixing at the molecular level.[18][19]

-

The Role of the Catalyst: Acidic conditions generally lead to faster hydrolysis than condensation, promoting the formation of more linear or weakly branched polymer chains. This can be advantageous for creating uniform gels. The choice and concentration of the catalyst are critical parameters for controlling gelation time.[14][25]

-

Controlling Porosity: The rate of drying is the most critical factor in determining the final porosity of the xerogel. Rapid drying causes the capillary pressure in the pores to collapse the network, leading to a denser structure but with a higher risk of cracking. Slow, controlled drying better preserves the pore structure.[26]

-

Calcination Temperature is Key: The final calcination temperature determines the degree of densification. Heating to just below the glass transition temperature will produce a porous glass. Heating above this temperature will lead to viscous sintering and the formation of a fully dense, non-porous glass.[27][28] However, exceeding the crystallization temperature can lead to the formation of unwanted crystalline phases, which can alter the material's properties.[21][22]

Chemical Reaction Pathway Diagram

This diagram illustrates the molecular transformations during the sol-gel process.

Caption: Hydrolysis and Condensation of Tributyl Borate.

References

-

Sol–gel derived B2O3–CaO borate bioactive glasses with hemostatic, antibacterial and pro-angiogenic activities - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Sol-gel synthesis of borate-based 13-93B3 bioactive glass powders for biomedical applications. (2021). Taylor & Francis Online. Retrieved February 23, 2026, from [Link]

-

Sol-Gel Fabrication of Glass-Ceramic Composite Materials for Dental Application. (n.d.). Hilaris Publisher. Retrieved February 23, 2026, from [Link]

-

High Performance Glass Production with Sol-Gel Manufacturing. (2020). AZoM. Retrieved February 23, 2026, from [Link]

-

The Sol-Gel Manufacturing Process. (2020). MO SCI. Retrieved February 23, 2026, from [Link]

-

Sol-gel synthesis of borate-based 13-93B3 bioactive glass powders for biomedical applications. (2021). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Boron Isotopes-Based Materials. (n.d.). International Science and Technology Center. Retrieved February 23, 2026, from [Link]

-

Highly Bioactive Sol-Gel-Derived Borate Glasses. (2015). ACS Publications. Retrieved February 23, 2026, from [Link]

-

Highly Bioactive Sol-Gel Derived Borate Glasses. (n.d.). Amazon AWS. Retrieved February 23, 2026, from [Link]

-

Processing effects on the bioactivity of sol-gel-derived borate glasses. (2016). Frontiers. Retrieved February 23, 2026, from [Link]

-

Synthesis, Characterization and Bioactive Study of Borosilicate Sol-Gel Glass. (2014). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Investigation of Sintering Behavior of Sol Gel Derived SiO2-Al2O3-B2O3 Glasses. (2024). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Sol–gel process. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

-

The Importance of Boron-Enriched Materials Testing for Nuclear Power Generation. (2023). NSL Analytical. Retrieved February 23, 2026, from [Link]

- Sol-gel synthesis of alkali-free borosilicate glass. (1998). Google Patents.

-

The Power of Non-Hydrolytic Sol-Gel Chemistry: A Review. (2017). MDPI. Retrieved February 23, 2026, from [Link]

-

Screen Printable Sol-Gel Materials for High-Throughput Borosilicate Glass Film Production. (2022). MDPI. Retrieved February 23, 2026, from [Link]

-

Boron 10 – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 23, 2026, from [Link]

-

Sol-Gel Synthesis, in vitro Behavior, and Human Bone Marrow-Derived Mesenchymal Stem Cell Differentiation and Proliferation of Bioactive Glass 58S. (2021). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Boron-10 - isotopic data and properties. (n.d.). ChemLin. Retrieved February 23, 2026, from [Link]

-

CHAPTER 11: Sol–Gel Borate Glasses. (2022). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

-

Overview of Sol-Gel Science and Technology. (2004). Defense Technical Information Center. Retrieved February 23, 2026, from [Link]

-

¹⁰Boron-doped carbon nanoparticles as delivery platforms for boron neutron capture therapy and photothermal therapy. (2023). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

-

Effect of Thermal Treatments and Ion Substitution on Sintering and Crystallization of Bioactive Glasses: A Review. (2023). MDPI. Retrieved February 23, 2026, from [Link]

-

Boron Isotopes (B) Geochemistry Overview. (2020). Isobar Science. Retrieved February 23, 2026, from [Link]

-

Sol-gel synthesis and investigation of hybrid organic-inorganic borosilicate nanocomposites. (2017). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Influence of the hydrolysis and condensation time on the preparation of hybrid materials. (2011). SciELO. Retrieved February 23, 2026, from [Link]

-

Hydrolysis and condensation reactions in sol-gel processes (acidic conditions). (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Sol-gel synthesis of borate-based 13-93B3 bioactive glass powders for biomedical applications. (2022). Manisa Celal Bayar Üniversitesi. Retrieved February 23, 2026, from [Link]

-

Boron Neutron Capture Therapy: Clinical Application and Research Progress. (2022). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Boron Oxides, Hydroxides, and Oxyanions. (2023). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

Ph.D. Thesis. (n.d.). HAL open science. Retrieved February 23, 2026, from [Link]

-

Sol–Gel Synthesis and Characterization of a Quaternary Bioglass for Bone Regeneration and Tissue Engineering. (2022). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Polymeric Metal Alkoxides. (n.d.). Gelest. Retrieved February 23, 2026, from [Link]

-

Human Serum Albumin‐Coated ¹⁰B Enriched Carbon Dots as Targeted “Pilot Light” for Boron Neutron Capture Therapy. (2024). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

¹⁰B-based materials for neutron-shielding. (2015). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Gamma and neutron shielding performance of some heavy metal-incorporated borate glasses. (2015). Indian Academy of Sciences. Retrieved February 23, 2026, from [Link]

-

Precise delivery of ¹⁰B at cellular resolution in vivo enhances boron neutron capture therapy effect. (2023). ResearchGate. Retrieved February 23, 2026, from [Link]

-

About BNCT. (n.d.). TAE Life Sciences. Retrieved February 23, 2026, from [Link]

-

Investigation of Developed Shield Composition to Neutron Shielding in Treatment Room for BNCT to Reduce Clinical Effects. (n.d.). Journal of Biomedical Physics and Engineering. Retrieved February 23, 2026, from [Link]

Sources

- 1. The Sol-Gel Manufacturing Process – MO SCI [mo-sci.com]

- 2. Sol–gel process - Wikipedia [en.wikipedia.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. azom.com [azom.com]

- 5. istc.int [istc.int]

- 6. nslanalytical.com [nslanalytical.com]

- 7. Boron-10 - isotopic data and properties [chemlin.org]

- 8. ias.ac.in [ias.ac.in]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Boron Neutron Capture Therapy: Clinical Application and Research Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taelifesciences.com [taelifesciences.com]

- 12. 10Boron-doped carbon nanoparticles as delivery platforms for boron neutron capture therapy and photothermal therapy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 13. Human Serum Albumin‐Coated 10B Enriched Carbon Dots as Targeted “Pilot Light” for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Polymeric Metal Alkoxides - Gelest [technical.gelest.com]

- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Sol–Gel Synthesis and Characterization of a Quaternary Bioglass for Bone Regeneration and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sol–gel derived B2O3–CaO borate bioactive glasses with hemostatic, antibacterial and pro-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. books.rsc.org [books.rsc.org]

- 23. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]

- 24. Frontiers | Processing effects on the bioactivity of sol-gel-derived borate glasses [frontiersin.org]

- 25. scielo.br [scielo.br]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

Synthesis of ¹⁰B-Labeled Organic Compounds via Tributyl Borate-¹⁰B: An Application Guide for Drug Development

Introduction: The Critical Role of ¹⁰B in Next-Generation Cancer Therapy

Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy modality with the potential to revolutionize the treatment of invasive and recurrent cancers.[1][2] This binary approach involves the selective accumulation of a non-radioactive isotope, boron-10 (¹⁰B), within tumor cells.[2][3] Subsequent irradiation with a low-energy neutron beam triggers a nuclear reaction within the cancer cells, releasing high-energy alpha particles and lithium-7 nuclei.[1][2][3] These particles have a short path length, approximately the diameter of a single cell, leading to highly localized and potent tumor cell destruction while minimizing damage to surrounding healthy tissue.[1][3][4]

The clinical success of BNCT is fundamentally dependent on the development of ¹⁰B-containing drugs that can achieve high concentrations within the tumor, with a minimal tumor-to-healthy tissue boron ratio of 3:1 being a key benchmark.[1] While compounds like ¹⁰B-p-boronophenylalanine (BPA) have shown promise, there is a significant and ongoing need to develop novel boron-carrying molecules with improved tumor selectivity and higher ¹⁰B payloads to broaden the applicability and efficacy of BNCT across a wider range of cancers.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of ¹⁰B-labeled organic compounds using tributyl borate-¹⁰B as a key reagent. We will delve into the underlying chemical principles, provide a robust experimental protocol, and discuss critical considerations for characterization and application in the context of developing next-generation BNCT agents.

Principle of the Method: Leveraging Tributyl Borate-¹⁰B for Isotopic Enrichment

Tributyl borate ([CH₃(CH₂)₃O]₃B) is a versatile and efficient boron-donating reagent.[5] For the synthesis of BNCT agents, tributyl borate enriched with the ¹⁰B isotope (tributyl borate-¹⁰B) serves as a critical starting material. The core of the synthetic strategy lies in the transesterification or other boron-carbon bond-forming reactions where the ¹⁰B atom from tributyl borate-¹⁰B is incorporated into a target organic molecule.

The reactivity of tributyl borate is governed by the electrophilic nature of the boron atom and the lability of the butoxy groups. The choice of reaction conditions, including solvent, temperature, and the presence of catalysts, can be tailored to drive the reaction towards the desired ¹⁰B-labeled product. For instance, in the synthesis of boronic esters, a common precursor to many BNCT agents, tributyl borate-¹⁰B can react with a diol-containing organic molecule, leading to the formation of a cyclic boronic ester with the incorporation of the ¹⁰B isotope.

The causality behind this experimental choice is twofold:

-

High Isotopic Purity: Commercially available tributyl borate-¹⁰B often boasts high isotopic enrichment (e.g., 98 atom % ¹⁰B), ensuring that the final labeled compound has a high concentration of the desired isotope.[6]

-

Favorable Reaction Kinetics: The butoxy groups of tributyl borate are good leaving groups, facilitating the reaction with a variety of nucleophiles, including alcohols and organometallic reagents, to form stable boron-oxygen or boron-carbon bonds.

Experimental Workflow for ¹⁰B-Labeling

The following diagram illustrates a generalized workflow for the synthesis of a ¹⁰B-labeled organic compound using tributyl borate-¹⁰B.

Caption: Generalized workflow for synthesizing ¹⁰B-labeled compounds.

Detailed Application Protocol: Synthesis of a ¹⁰B-Labeled Boronic Ester

This protocol provides a representative example of synthesizing a ¹⁰B-labeled boronic ester from an organic precursor containing a diol functionality.

Materials and Reagents:

-

Tributyl borate-¹⁰B (98 atom % ¹⁰B)[6]

-

Diol-containing organic precursor

-

Anhydrous Toluene

-

Anhydrous Hexane

-

Magnesium Sulfate (anhydrous)

-

Silica Gel for column chromatography

-

Argon or Nitrogen gas (high purity)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Safety Precautions:

-

Tributyl borate is a combustible liquid and can cause skin and eye irritation.[6][7][8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9]

-

Reactions should be conducted under an inert atmosphere (argon or nitrogen) as organoboranes can be sensitive to oxygen and moisture.[10]

-

Ensure all glassware is thoroughly dried to prevent hydrolysis of the borate ester.

Step-by-Step Methodology:

-

Reaction Setup:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

-

Maintain a positive pressure of inert gas throughout the reaction.

-

-

Reagent Addition:

-

To the flask, add the diol-containing organic precursor (1.0 eq).

-

Dissolve the precursor in anhydrous toluene.

-

Via syringe, add tributyl borate-¹⁰B (1.1 eq) to the stirred solution at room temperature. The slight excess of the borate ensures complete conversion of the diol.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the removal of butanol via a Dean-Stark trap if applicable. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the crude product in a suitable organic solvent like ethyl acetate.

-